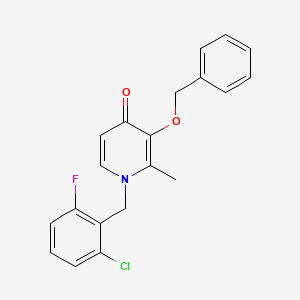
3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone, also known as 6-Chloro-2-fluoro-3-methyl-4-benzyloxy-1-pyridinone, is a synthetic organic compound belonging to the class of pyridinones. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C14H13ClFNO2. This compound has been studied extensively in recent years due to its potential applications in various scientific fields, such as medicinal chemistry, drug synthesis, and biochemistry.
Scientific Research Applications
Oxidative Coupling Reactions
Research on benzyl derivatives, such as the oxidative intermolecular homo coupling reactions between two sp(3)C-sp(3)C centers, showcases the potential for synthesizing complex organic structures under metal-free conditions. This method highlights the role of benzyl compounds in forming dibenzyl products, which could be pertinent to the synthesis and applications of "3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone" in organic chemistry and material science (S. Sahoo, 2016).
Synthesis of Benzophenones
The synthesis of substituted benzophenones from pyrylium compounds, as demonstrated in studies, involves reactions that could be related to the chemical transformations of benzyl and pyridinone derivatives. This research underlines the versatility of benzyl-based compounds in producing a range of chemical entities, potentially including pyridinone derivatives (T. Zimmermann & G. Fischer, 1985).
Benzylic Hydroxylation
The catalytic hydroxylation of benzyl compounds, as investigated through the use of chloroperoxidase, showcases a method for introducing hydroxyl groups into benzylic positions. This type of chemical modification could be relevant for the functionalization or further derivatization of compounds like "3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone" in pharmaceutical research (V. P. Miller, R. Tschirret-Guth, P. Ortiz de Montellano, 1995).
Oxidative Functionalization
Research on DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant demonstrates its utility in the functionalization of C–H bonds, dehydrogenation of saturated bonds, and oxidative deprotection. This broad utility in chemical transformations could inform the synthesis and modification of pyridinone derivatives for applications in organic synthesis and drug development (M. Alsharif et al., 2021).
Synthesis of Complex Iron(III) Complexes
The synthesis of lipophilic iron(III) complexes with pyridinone ligands, as explored in some studies, offers insights into the coordination chemistry of pyridinone derivatives. Such research may provide a foundation for exploring the metal-binding properties of "3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone" in biological or catalytic applications (W. Schlindwein et al., 2006).
properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-2-methyl-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO2/c1-14-20(25-13-15-6-3-2-4-7-15)19(24)10-11-23(14)12-16-17(21)8-5-9-18(16)22/h2-11H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIRYFWQVIBMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=C(C=CC=C2Cl)F)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzyloxy)-1-(2-chloro-6-fluorobenzyl)-2-methyl-4(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

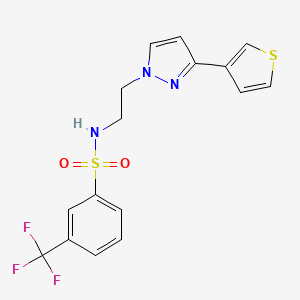
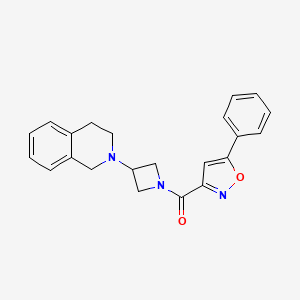
![N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2731898.png)
![N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2731899.png)
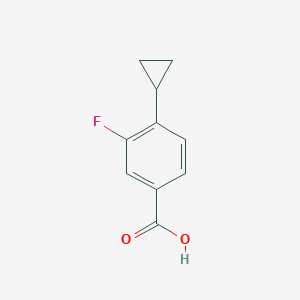
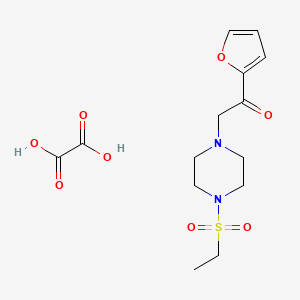

![Tetrazolo[1,5-a]quinoline-5-carboxylic acid](/img/structure/B2731904.png)
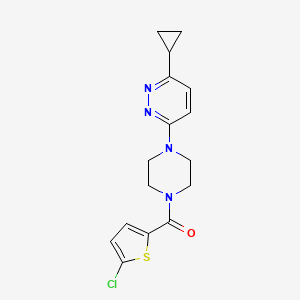
![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2731909.png)
![N-(2,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2731911.png)
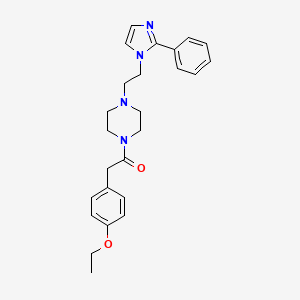
![3,4-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2731913.png)
![N-[[4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2731915.png)